Dodecane-1,1-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1,1-diamine, also known as 1,12-dodecanediamine, is an organic compound with the molecular formula C₁₂H₂₈N₂. It is a linear aliphatic diamine, meaning it contains two amino groups (-NH₂) attached to a twelve-carbon alkane chain. This compound is used in various industrial applications, particularly in the synthesis of polymers and as a building block for other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecane-1,1-diamine can be synthesized through several methods. One common method involves the hydrogenation of dodecanedinitrile in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Additionally, the purification of the final product is achieved through distillation and crystallization techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni) is used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various substituted dodecanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecane-1,1-diamine has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the production of polyamides and other polymers.
Medicinal Chemistry: The compound serves as a building block for the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of nanosponges and other advanced materials for drug delivery and environmental applications.
Wirkmechanismus
The mechanism of action of dodecane-1,1-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the compound can undergo chemical modifications to introduce functional groups that enhance its reactivity and application potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A shorter chain diamine with similar reactivity but different physical properties.
Octane-1,8-diamine: An intermediate chain length diamine with applications in polymer synthesis.
Decane-1,10-diamine: Another intermediate chain length diamine used in various industrial applications.
Uniqueness
Dodecane-1,1-diamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chain diamines. This makes it particularly useful in applications requiring longer chain lengths, such as the synthesis of specific polymers and advanced materials .
Eigenschaften
CAS-Nummer |
129825-84-9 |
---|---|
Molekularformel |
C12H28N2 |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
dodecane-1,1-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12H,2-11,13-14H2,1H3 |
InChI-Schlüssel |
JMLPVHXESHXUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.